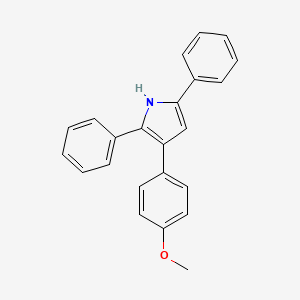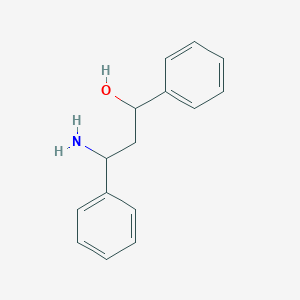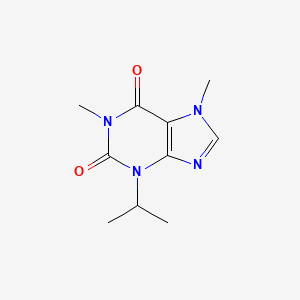![molecular formula C20H25N7O4S B14002988 3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide CAS No. 74210-78-9](/img/structure/B14002988.png)
3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine rings. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The pyrazine ring is often prepared via condensation reactions involving diamines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can affect various cellular pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
Uniqueness
What sets 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities . This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
74210-78-9 |
|---|---|
分子式 |
C20H25N7O4S |
分子量 |
459.5 g/mol |
IUPAC名 |
3-amino-N-[2-[4-[(3,5,5-trimethyl-4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H25N7O4S/c1-13-12-20(2,3)27(25-13)19(29)26-32(30,31)15-6-4-14(5-7-15)8-9-24-18(28)16-17(21)23-11-10-22-16/h4-7,10-11H,8-9,12H2,1-3H3,(H2,21,23)(H,24,28)(H,26,29) |
InChIキー |
TWUNBDFYJDVGCF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(C1)(C)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=CN=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
![4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B14002920.png)
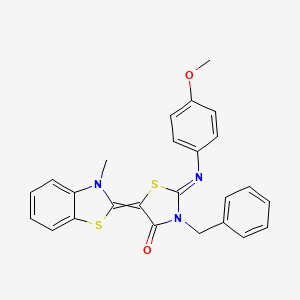
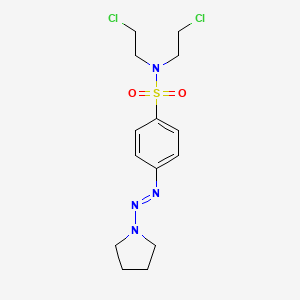
![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
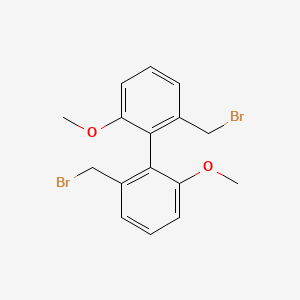
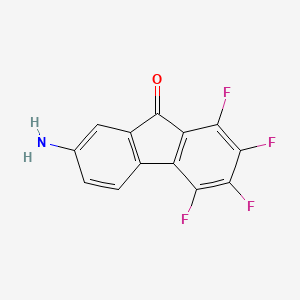
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
